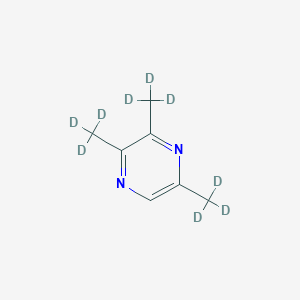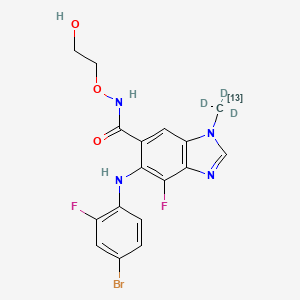
Binimetinib-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Binimetinib-13C,d3 is a deuterated and carbon-13 labeled derivative of Binimetinib. Binimetinib is an orally available inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making Binimetinib a valuable compound in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Binimetinib-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Binimetinib molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely disclosed. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. This involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds .
Análisis De Reacciones Químicas
Types of Reactions
Binimetinib-13C,d3, like its parent compound Binimetinib, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Binimetinib-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: Employed in biological research to study the effects of MEK1/2 inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in cancers with dysregulated MAPK/ERK signaling.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Binimetinib-13C,d3 exerts its effects by inhibiting the activity of MEK1/2, which are key enzymes in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream signaling molecules such as ERK1/2 .
Comparación Con Compuestos Similares
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A MEK inhibitor used in combination with other therapies for cancer treatment.
Selumetinib: A MEK inhibitor investigated for various cancers.
Uniqueness
Binimetinib-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of deuterium and carbon-13 isotopes provides valuable information on the compound’s behavior in biological systems, making it a powerful tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C17H15BrF2N4O3 |
|---|---|
Peso molecular |
445.24 g/mol |
Nombre IUPAC |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-(trideuterio(113C)methyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1+1D3 |
Clave InChI |
ACWZRVQXLIRSDF-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO |
SMILES canónico |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


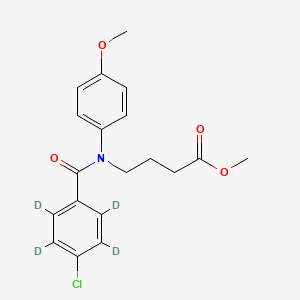
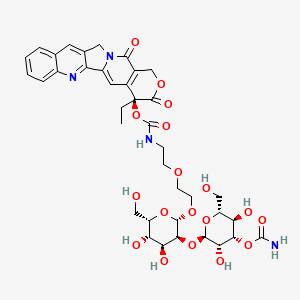
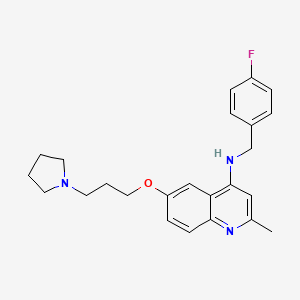
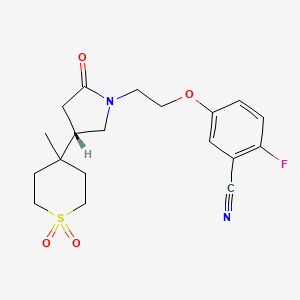

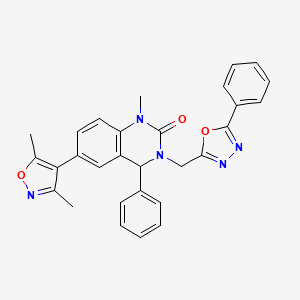
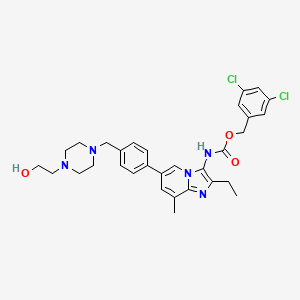
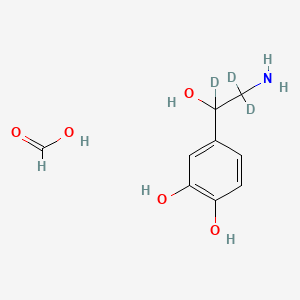
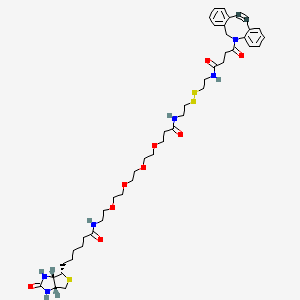
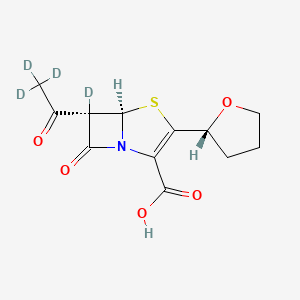
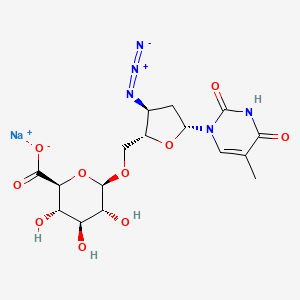
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)

